molecular formula C12H17NO2 B14461313 4-[(Benzyloxy)methyl]morpholine CAS No. 67232-26-2

4-[(Benzyloxy)methyl]morpholine

Cat. No.: B14461313
CAS No.: 67232-26-2
M. Wt: 207.27 g/mol
InChI Key: XVYVLFQAFDDTQM-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)methyl]morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a benzyloxy group attached to the morpholine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzyloxy)methyl]morpholine typically involves the reaction of morpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes, often optimized for large-scale production. This may involve the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding morpholine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Benzyloxy)methyl]morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Benzyloxy)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, lacking the benzyloxy group.

    4-Benzylmorpholine: Similar structure but with a direct benzyl group instead of a benzyloxy group.

    2-[(Benzyloxy)methyl]morpholine: A positional isomer with the benzyloxy group attached to the second position of the morpholine ring.

Uniqueness

4-[(Benzyloxy)methyl]morpholine is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where specific functional groups can enhance drug efficacy and selectivity.

Properties

CAS No.

67232-26-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-(phenylmethoxymethyl)morpholine

InChI

InChI=1S/C12H17NO2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-5H,6-11H2

InChI Key

XVYVLFQAFDDTQM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1COCC2=CC=CC=C2

Origin of Product

United States

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